molecular formula C18H21ClN2O4 B10827733 Magl-IN-4

Magl-IN-4

Cat. No.: B10827733
M. Wt: 364.8 g/mol
InChI Key: AKBHYCHPWZPGAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MAGL-IN-4 is a selective and reversible inhibitor of monoacylglycerol lipase, an enzyme that plays a crucial role in the degradation of 2-arachidonoylglycerol, a significant endocannabinoid in the central nervous system. By inhibiting monoacylglycerol lipase, this compound increases the levels of 2-arachidonoylglycerol, thereby enhancing endocannabinoid signaling. This compound has shown potential in treating various central nervous system-related diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MAGL-IN-4 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its activity. The synthetic route typically includes the formation of a piperidine ring, which is then functionalized with various substituents to achieve the desired inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct formation of the compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. The final product is purified using methods like crystallization, chromatography, and recrystallization to achieve high purity suitable for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions: MAGL-IN-4 primarily undergoes substitution reactions, where specific functional groups are introduced or modified to enhance its inhibitory activity. It can also participate in oxidation and reduction reactions, depending on the desired modifications to its structure .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include organic solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and various acids and bases to facilitate the reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from the reactions involving this compound are typically derivatives with enhanced inhibitory activity or modified pharmacokinetic properties. These derivatives are tested for their efficacy in inhibiting monoacylglycerol lipase and their potential therapeutic applications .

Scientific Research Applications

MAGL-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the role of monoacylglycerol lipase in various biochemical pathways. In biology, it helps in understanding the endocannabinoid system and its impact on physiological processes. In medicine, this compound is being investigated for its potential to treat neurodegenerative diseases, metabolic disorders, and certain types of cancer. Its ability to penetrate the blood-brain barrier makes it a valuable compound for central nervous system-related research .

Mechanism of Action

MAGL-IN-4 exerts its effects by selectively inhibiting monoacylglycerol lipase, thereby increasing the levels of 2-arachidonoylglycerol. This increase enhances endocannabinoid signaling, which has various physiological effects, including neuroprotection, anti-inflammatory responses, and modulation of pain perception. The molecular targets of this compound include the active site of monoacylglycerol lipase, where it binds and prevents the enzyme from degrading 2-arachidonoylglycerol .

Comparison with Similar Compounds

MAGL-IN-4 is unique in its selectivity and reversibility as a monoacylglycerol lipase inhibitor. Similar compounds include JZL184, KML29, and ABX-1431, which also inhibit monoacylglycerol lipase but differ in their selectivity, potency, and pharmacokinetic properties. For example, JZL184 is an irreversible inhibitor, while this compound is reversible, making it potentially safer for long-term use. KML29 and ABX-1431 have different chemical structures and may have varying degrees of blood-brain barrier penetration and efficacy .

Properties

Molecular Formula

C18H21ClN2O4

Molecular Weight

364.8 g/mol

IUPAC Name

2-[3-[(3-chloro-4-methylphenyl)methoxy]azetidine-1-carbonyl]-7-oxa-5-azaspiro[3.4]octan-6-one

InChI

InChI=1S/C18H21ClN2O4/c1-11-2-3-12(4-15(11)19)9-24-14-7-21(8-14)16(22)13-5-18(6-13)10-25-17(23)20-18/h2-4,13-14H,5-10H2,1H3,(H,20,23)

InChI Key

AKBHYCHPWZPGAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)COC2CN(C2)C(=O)C3CC4(C3)COC(=O)N4)Cl

Origin of Product

United States

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